molecular formula C9H13NO B8719132 2-Methyl-3-(pyridin-3-yl)propan-1-ol

2-Methyl-3-(pyridin-3-yl)propan-1-ol

Cat. No. B8719132
M. Wt: 151.21 g/mol
InChI Key: LOZOUOOHQWUFAP-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

According to Step 2 of Reference Example 8-63, tetrahydrofuran (10 mL) and a solution prepared by dissolving, in tetrahydrofuran (5 mL), ethyl 2-methyl-3-(pyridin-3-yl)propanoate (200 mg, 1.0 mmol) obtained in Step 2 of Reference Example 8-65 were added to lithium aluminum hydride (75 mg, 2.0 mmol), and the mixture was stirred with cooling in an ice bath for 1 hour. Thus, 2-methyl-3-(pyridin-3-yl)propan-1-ol (Compound EM) (154 mg, yield: 99%) was obtained.
Name
ethyl 2-methyl-3-(pyridin-3-yl)propanoate
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:8][C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1)[C:3](OCC)=[O:4].[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH3:1][CH:2]([CH2:8][C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1)[CH2:3][OH:4] |f:1.2.3.4.5.6|

Inputs

Step One
Name
ethyl 2-methyl-3-(pyridin-3-yl)propanoate
Quantity
200 mg
Type
reactant
Smiles
CC(C(=O)OCC)CC=1C=NC=CC1
Name
Quantity
75 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a solution prepared
TEMPERATURE
Type
TEMPERATURE
Details
with cooling in an ice bath for 1 hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
CC(CO)CC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 154 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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